Impurity A of Tacalcitol
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Overview
Description
Preparation Methods
The preparation of Impurity A of Tacalcitol involves several synthetic routes. One common method starts with 1α,24R-dihydroxyvitamin D3 as the raw material. The synthesis involves multiple steps, including hydroxylation and cyclization reactions. The industrial production methods are designed to ensure high purity and yield, often involving chromatographic techniques to separate the impurity from the main product .
Chemical Reactions Analysis
Impurity A of Tacalcitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Impurity A of Tacalcitol is primarily used as a reference standard in pharmaceutical research to ensure the quality and consistency of Tacalcitol formulations . It is also used in analytical chemistry for method development and validation . In biology and medicine, it helps in studying the pharmacokinetics and pharmacodynamics of Tacalcitol . Additionally, it has applications in the chemical industry for the synthesis of other vitamin D3 analogs.
Mechanism of Action
The mechanism of action of Impurity A of Tacalcitol is closely related to that of Tacalcitol. It interacts with vitamin D receptors on keratinocytes, reducing excessive cell turnover in the epidermis . This interaction inhibits the formation of DNA and reduces cell proliferation in diseased areas. The molecular targets and pathways involved include the inhibition of ornithine decarboxylase and the promotion of melanin formation.
Comparison with Similar Compounds
Impurity A of Tacalcitol can be compared with other impurities and analogs of vitamin D3, such as Tacalcitol Monohydrate and Tacalcitol Impurity 1. Unlike these compounds, Impurity A has a unique structure that includes a methylene group and a specific cyclohexanediol configuration . This uniqueness makes it a valuable reference standard in pharmaceutical testing .
Properties
IUPAC Name |
5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLYJCXYAMOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866625 |
Source
|
Record name | 9,10-Secocholesta-5,7,10-triene-1,3,24-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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